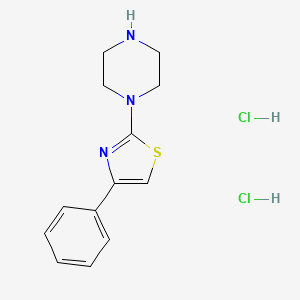
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane is an organosilicon compound with the molecular formula C20H28O2Si3. It is a trisiloxane derivative characterized by the presence of vinyl and phenyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and versatility in various applications, particularly in the field of materials science and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane can be synthesized through a series of organic reactions involving silicon-based reagents. One common method involves the reaction of 1,5-dibromoethane with triphenylsilane under anhydrous conditions to form 1,5-diphenyl-3,3-dibromo-1,1,5,5-tetramethyl-trisiloxane. This intermediate is then reacted with acetylene in a basic solvent to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: Reaction with hydride functional silicones in the presence of platinum catalysts.
Oxidation: Formation of silanols and siloxanes under oxidative conditions.
Substitution: Vinyl groups can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, hydride functional silicones.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Electrophiles like halogens or alkylating agents.
Major Products Formed
Hydrosilylation: Formation of siloxane derivatives.
Oxidation: Silanols and siloxanes.
Substitution: Various substituted siloxanes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its role in creating silicone-based medical devices and implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl and phenyl groups. These groups can participate in addition, substitution, and polymerization reactions, allowing the compound to form complex structures and materials. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane can be compared with other similar organosilicon compounds, such as:
1,3-Divinyltetramethyldisiloxane: Similar structure but with two silicon atoms instead of three.
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane: Another variant with slight structural differences.
The uniqueness of this compound lies in its specific arrangement of vinyl and phenyl groups, which confer distinct chemical reactivity and versatility in various applications .
Propiedades
IUPAC Name |
[dimethyl(prop-2-enyl)silyl]oxy-[ethenyl(dimethyl)silyl]oxy-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2Si3/c1-7-19-25(5,6)23-26(22-24(3,4)8-2,20-15-11-9-12-16-20)21-17-13-10-14-18-21/h7-18H,1-2,19H2,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRHAIHCLGQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[(1S,6R)-10-methyl-10-azabicyclo[4.3.1]decan-3-ylidene]hydroxylamine](/img/structure/B8038351.png)





![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8038400.png)


![(2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8038411.png)


![1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B8038441.png)
